4-{3-[(3-Chloro-4-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenol
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Overview
Description
4-{3-[(3-Chloro-4-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenol is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[(3-Chloro-4-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenol typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale multicomponent reactions under controlled conditions to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-{3-[(3-Chloro-4-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazo[1,2-a]pyrimidines.
Scientific Research Applications
4-{3-[(3-Chloro-4-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{3-[(3-Chloro-4-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate these targets’ activity, leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades that regulate cellular functions .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Imidazo[1,2-a]pyrimidine derivatives: These compounds also have a fused bicyclic structure and are used in medicinal chemistry for their therapeutic potential.
Uniqueness
4-{3-[(3-Chloro-4-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new drugs and studying complex biological systems.
Properties
Molecular Formula |
C20H17ClN4O2 |
---|---|
Molecular Weight |
380.8 g/mol |
IUPAC Name |
4-[3-(3-chloro-4-methylanilino)imidazo[1,2-a]pyrimidin-2-yl]-2-methoxyphenol |
InChI |
InChI=1S/C20H17ClN4O2/c1-12-4-6-14(11-15(12)21)23-19-18(24-20-22-8-3-9-25(19)20)13-5-7-16(26)17(10-13)27-2/h3-11,23,26H,1-2H3 |
InChI Key |
CIZGQNRZJIZTGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C(N=C3N2C=CC=N3)C4=CC(=C(C=C4)O)OC)Cl |
Origin of Product |
United States |
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